2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methanesulfonyl group attached to a phenyl ring and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Methoxy-Nitrophenyl Intermediate: This step involves the nitration of a methoxy-substituted phenyl ring using a nitrating agent like nitric acid.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
Research into the biological activity of this compound could lead to the development of new therapeutic agents.
Industry
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The methanesulfonyl and nitrophenyl groups could play a role in binding to the target molecules, while the acetamide linkage could influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(4-methanesulfonylphenyl)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which could result in different chemical reactivity and biological activity.
2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.
Uniqueness
The presence of both methanesulfonyl and nitrophenyl groups in 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups could result in unique properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-24-15-10-12(18(20)21)5-8-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUGEJGPFXPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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